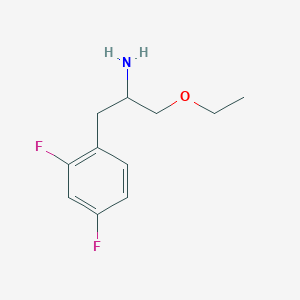

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Description

Properties

Molecular Formula |

C11H15F2NO |

|---|---|

Molecular Weight |

215.24 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine |

InChI |

InChI=1S/C11H15F2NO/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13/h3-4,6,10H,2,5,7,14H2,1H3 |

InChI Key |

YYKKATMPRATNRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(CC1=C(C=C(C=C1)F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

The following technical guide provides an in-depth analysis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine , a specialized chiral building block with significant utility in medicinal chemistry, particularly for Central Nervous System (CNS) and antifungal drug discovery.[1]

Chemical Class: Fluorinated Phenylalaninol Ether | Role: Chiral Intermediate & Pharmacophore[1]

Executive Summary

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a high-value chiral amine intermediate characterized by a 2,4-difluorophenyl pharmacophore and an ethoxy-functionalized alkyl chain.[1] Structurally, it represents the O-ethyl ether of 2,4-difluorophenylalaninol .[1] This compound serves as a critical scaffold in the synthesis of bioactive molecules, leveraging the metabolic stability of the difluorophenyl ring and the lipophilic modulation provided by the ethoxy group.[1] It is frequently employed in the development of peptidomimetics, monoamine transporter inhibitors, and protease inhibitors.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers[1][4][6]

-

IUPAC Name: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine[1][2]

-

Systematic Synonym: O-Ethyl-2,4-difluorophenylalaninol[1]

-

Molecular Formula: C₁₁H₁₅F₂NO[1]

-

Molecular Weight: 215.24 g/mol [1]

-

SMILES: CCOCC(CC1=C(C=C(C=C1)F)F)N

-

InChIKey: YYKKATMPRATNRQ-UHFFFAOYSA-N[1]

Structural Properties

The molecule features three distinct functional domains that dictate its reactivity and biological interaction:[1]

-

2,4-Difluorophenyl Ring: The fluorine substitutions at the ortho and para positions deactivate the ring against oxidative metabolism (e.g., by Cytochrome P450), enhancing the in vivo half-life of derived drugs.[1] The electron-withdrawing nature of fluorine also modulates the pKa of the nearby amine.[1]

-

Chiral Amine Center (C2): The C2 position is a stereocenter.[1] The (S)- enantiomer is derived from L-phenylalanine, while the (R)- enantiomer comes from D-phenylalanine.[1] This chirality is essential for target specificity in protein-ligand binding.[1]

-

Ethoxy Side Chain (C3): Unlike a hydroxyl group, the ethoxy ether is non-ionizable and lipophilic, improving blood-brain barrier (BBB) permeability while retaining hydrogen bond acceptor capability.[1]

| Property | Value (Predicted) | Significance |

| LogP | 2.1 ± 0.3 | Optimal for CNS penetration (Lipinski's Rule of 5 compliant).[1] |

| pKa (Base) | 9.2 ± 0.5 | Typical for primary aliphatic amines; exists as a cation at physiological pH.[1] |

| TPSA | 35.25 Ų | Low polar surface area facilitates membrane transport.[1] |

| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding.[1] |

Synthesis & Production Protocols

The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is most efficiently achieved via the reduction and protection of 2,4-difluorophenylalanine .[1] This route preserves stereochemistry, which is critical for pharmaceutical applications.[1]

Synthetic Pathway (DOT Diagram)

Caption: Stereoselective synthesis pathway starting from the chiral amino acid precursor.

Detailed Methodology

Step 1: Reduction of Amino Acid

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.[1]

-

Protocol: Suspend 2,4-difluoro-L-phenylalanine in anhydrous THF at 0°C. Add LiAlH₄ (2.5 eq) portion-wise. Reflux for 4-6 hours. Quench carefully with Fieser workup (H₂O, 15% NaOH, H₂O).[1] Filter precipitate and concentrate filtrate to yield the amino alcohol.[1]

-

Note: This step converts the carboxylic acid to a primary alcohol while retaining the amine and stereocenter.[1]

Step 2: N-Protection (Boc)

-

Rationale: The amine must be protected to prevent N-alkylation in the subsequent step.[1]

-

Protocol: Dissolve amino alcohol in dioxane/water (1:1). Add NaHCO₃ (2 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at RT for 12 hours.[1] Extract with EtOAc.[1]

Step 3: O-Alkylation (Etherification) [1]

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Ethyl Iodide (EtI), DMF.[1]

-

Protocol: Dissolve N-Boc intermediate in dry DMF under N₂. Cool to 0°C. Add NaH (1.2 eq). Stir 30 min to form the alkoxide. Add EtI (1.5 eq) dropwise.[1] Allow to warm to RT and stir 4 hours. Quench with NH₄Cl(aq).[1]

-

Critical Control Point: Ensure strictly anhydrous conditions to prevent NaH degradation.[1]

Step 4: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1]

-

Protocol: Treat the ether intermediate with 20% TFA/DCM for 1 hour. Concentrate in vacuo. Basify with NaHCO₃ to obtain the free base or recrystallize as the hydrochloride salt.[1]

Applications in Drug Discovery[1]

Pharmacophore Utility

This molecule is a "privileged structure" in medicinal chemistry due to its resemblance to neurotransmitters (dopamine, norepinephrine) and its fluorinated stability.[1]

-

CNS Agents: The 2-aminopropyl backbone is characteristic of monoamine transporter inhibitors.[1] The 2,4-difluoro substitution is often used to block metabolic hydroxylation at the ring, a common clearance pathway for phenyl-based drugs.[1]

-

Peptidomimetics: As a phenylalanine isostere, it is used in the design of protease inhibitors (e.g., HIV protease, Renin) where the scissile amide bond is replaced by a non-hydrolyzable ether linkage.[1]

Analytical Characterization Standards

For researchers validating the identity of this compound, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR: Two distinct signals around -110 to -120 ppm (dependent on solvent), verifying the 2,4-substitution pattern.[1]

-

Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 216.12.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Handling: Use in a fume hood.[1] Fluorinated amines can be corrosive.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage: Hygroscopic. Store under nitrogen at 2-8°C. The free base absorbs CO₂ from air; conversion to the HCl salt is recommended for long-term stability.[1]

References

-

PubChem Compound Summary. (2025). 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (CID 65668269).[1] National Center for Biotechnology Information.[1] Link[1]

-

Haufe, G. (2008).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH.[1] (General reference for 2,4-difluorophenyl metabolic stability).

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocol for Boc protection/deprotection).[1]

-

ChemScene. (2024). Product Monograph: 1-(2,4-Difluorophenoxy)propan-2-amine (Related Intermediate). Link

Sources

Technical Monograph: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

[1]

Part 1: Executive Summary & Identification

Status: Research Chemical / Pharmacophore Intermediate Primary Identifier (InChIKey): YYKKATMPRATNRQ-UHFFFAOYSA-N PubChem CID: 65668269

This monograph details the technical specifications, synthesis, and application of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine , a specialized fluorinated building block. Structurally, it is the

Chemical Identity Table

| Property | Specification |

| Systematic Name | 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine |

| Molecular Formula | C₁₁H₁₅F₂NO |

| Molecular Weight | 215.24 g/mol |

| CAS Number | Not widely assigned in open literature; commonly identified by catalog codes (e.g., Enamine EN300-1929073). |

| SMILES | CCOCC(N)Cc1ccc(F)cc1F |

| InChIKey | YYKKATMPRATNRQ-UHFFFAOYSA-N |

| Structural Class |

CRITICAL DISTINCTION: Do not confuse this molecule with 1-(2,4-Difluorophenoxy)propan-2-amine (CAS 2098121-75-4). The target molecule contains a benzyl carbon linkage (Phenyl-CH₂-), whereas the "phenoxy" analog contains an oxygen linkage (Phenyl-O-). This structural difference fundamentally alters chemical reactivity and pharmacological binding.

Part 2: Synthesis & Production Protocols

The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is best approached via the modification of the corresponding amino acid, 2,4-difluorophenylalanine . Direct alkylation of the amino alcohol without protecting groups leads to poly-alkylation; therefore, a protection-deprotection strategy is required for high purity.

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis from the amino acid precursor to the final ether amine.

Detailed Experimental Protocol

This protocol describes the conversion of the amino alcohol intermediate to the final ether. It assumes the starting material is (S)-2-amino-3-(2,4-difluorophenyl)propan-1-ol (derived from the reduction of the corresponding phenylalanine).

Step A: N-Boc Protection

-

Reagents: 2,4-Difluorophenylalaninol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

-

Procedure: Dissolve the amino alcohol in DCM at 0°C. Add TEA followed by the dropwise addition of Boc₂O dissolved in DCM.

-

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (ninhydrin stain).

-

Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Outcome: Yields N-Boc-2,4-difluorophenylalaninol as a white solid/oil.

Step B: O-Ethylation (The Critical Step)

Rationale: Sodium hydride (NaH) is used to deprotonate the hydroxyl group, creating a potent alkoxide nucleophile that attacks ethyl iodide.

-

Reagents: N-Boc intermediate (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), Ethyl Iodide (EtI, 1.5 eq), Anhydrous DMF.

-

Procedure:

-

Wash NaH with hexanes (under N₂ atmosphere) to remove mineral oil.

-

Suspend NaH in anhydrous DMF at 0°C.

-

Add the N-Boc intermediate (dissolved in minimal DMF) dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C.

-

Add Ethyl Iodide dropwise.

-

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then brine. Dry and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the product from unreacted starting material.

Step C: Deprotection

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

-

Procedure: Dissolve the O-ethylated intermediate in the chosen acid solution at 0°C. Stir at RT for 2 hours.

-

Isolation:

-

If using HCl: Concentrate to dryness to obtain the Hydrochloride Salt .

-

If using TFA: Concentrate, basify with saturated NaHCO₃, extract with DCM, and dry to obtain the Free Base .

-

Part 3: Applications & Pharmacophore Analysis

Medicinal Chemistry Utility

This molecule is a "privileged structure" in antifungal and CNS drug discovery.

-

Antifungal Agents (Triazoles): The 2,4-difluorophenyl moiety is a hallmark of the azole class (e.g., Fluconazole, Voriconazole). It confers metabolic stability against cytochrome P450 oxidation at the phenyl ring. The 3-ethoxypropan-2-amine tail provides a flexible linker that can be further derivatized with triazole or imidazole heterocycles.

-

CNS Activity: The structural similarity to amphetamine derivatives (specifically the phenyl-ethyl-amine backbone) suggests potential activity at monoamine transporters, though the ethoxy group significantly alters lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

Analytical Characterization (Expected Data)

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 6.9–7.4 (m, 3H): 2,4-Difluorophenyl aromatic protons.δ 3.3–3.5 (m, 2H): Ethoxy -O-CH₂- protons.δ 1.1 (t, 3H): Ethoxy -CH₃ protons.δ 2.6–2.9 (m, 2H): Benzylic -CH₂- protons.δ 3.1 (m, 1H): Chiral methine (-CH-NH₂) proton. |

| ¹⁹F NMR | δ -110 to -115 ppm: Distinct signals for the 2- and 4-position fluorines (coupling patterns will be complex due to F-H and F-F coupling). |

| Mass Spectrometry | [M+H]⁺ = 216.12. The presence of the ethoxy group adds +28 Da relative to the alcohol precursor (188 Da). |

Part 4: Safety & Handling

-

Hazard Identification: As a primary amine, this compound is likely Corrosive and an Irritant .

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are sensitive to CO₂ absorption (carbamate formation).

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Spill Response: Neutralize with weak acid (citric acid) before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved from [Link]

-

Enamine Store. Building Block EN300-1929073.[1] (Reference for catalog identification of the specific ether derivative).

- Konusu, T., et al. (2004).Synthesis and Antifungal Activity of Novel Triazoles. Chemical and Pharmaceutical Bulletin, 52(5).

An In-depth Technical Guide to 2,4-Difluorophenyl Alkyl Amine Building Blocks

[1]

Executive Summary The 2,4-difluorophenyl alkyl amine moiety acts as a "privileged structure" in modern medicinal chemistry.[1] Its ubiquity—ranging from the antifungal blockbuster Fluconazole to novel CNS agents—stems from a unique confluence of electronic and steric properties. This guide dissects the technical utility of this building block, focusing on its role as a metabolic shield, its impact on physicochemical properties, and the rigorous protocols required for its synthesis and integration into drug candidates.

The Fluorine Effect: Physicochemical & Metabolic Rationale[2][3][4]

The incorporation of a 2,4-difluorophenyl group is rarely a random screening hit; it is a deliberate design choice to solve specific pharmacokinetic (PK) liabilities.

The Metabolic Shield (Blocking CYP450)

The primary utility of the 2,4-difluoro substitution is the blockage of oxidative metabolism. In a standard phenyl ring, the para (4) and ortho (2) positions are electron-rich "soft spots" highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).[1]

-

Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Replacing hydrogen with fluorine at these labile sites effectively renders the ring inert to oxidative attack without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

-

Outcome: This extension of metabolic half-life (

) allows for lower dosing frequency and improved bioavailability.[1]

pKa Modulation and Lipophilicity

The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive effect,

| Property | Benzylamine (Reference) | 2,4-Difluorobenzylamine | Impact on Drug Design |

| Electronic Nature | Electron Rich Ring | Electron Deficient Ring | Reduces potential for toxic metabolite formation (e.g., quinone methides).[1] |

| Basicity (pKa) | ~9.3 | ~8.0 - 8.5 (Est.)[1] | Lowers pKa, increasing the fraction of uncharged molecules at physiological pH (7.4), thereby enhancing membrane permeability (CNS penetration). |

| Lipophilicity (LogP) | 1.1 | ~1.6 | Increases lipophilicity, aiding passive transport across the blood-brain barrier (BBB).[1] |

Synthetic Methodologies

For the medicinal chemist, reliability and mildness are paramount. While industrial routes may use benzyl halides, the Reductive Amination pathway is the gold standard for late-stage functionalization due to its functional group tolerance.

Protocol A: Reductive Amination (The "STAB" Method)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines in the presence of aldehydes, minimizing over-alkylation.

Reagents:

-

2,4-Difluorobenzaldehyde (1.0 equiv)[1]

-

Target Amine (

) (1.0 - 1.2 equiv)[1] -

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

-

Imine Formation: In a dry flask under

atmosphere, dissolve 2,4-difluorobenzaldehyde in anhydrous DCE (0.1 M concentration). Add the amine and catalytic AcOH. Stir at Room Temperature (RT) for 30–60 minutes. Note: Use -

Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).[1]

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).[1]

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with Dichloromethane (DCM) (x3). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).

Visualization of Synthetic Logic

The following diagram illustrates the decision tree between Reductive Amination and Nucleophilic Substitution based on substrate availability.

Caption: Decision matrix for synthesizing 2,4-difluorophenyl alkyl amines. Route A is preferred for complex amines to avoid over-alkylation.

Case Study: The Triazole Pharmacophore (Antifungals)

The most authoritative validation of this building block is its role in the "Azole" class of antifungals (e.g., Fluconazole, Voriconazole).

Mechanism of Action (SAR)

These drugs target Lanosterol 14

-

The Binding: The triazole nitrogen coordinates with the Heme Iron (

) of the enzyme. -

The Role of 2,4-Difluorophenyl: This moiety fits into a deep, hydrophobic cleft adjacent to the heme.

-

Steric Fit: The 2,4-substitution pattern is critical.[1] 2,6-difluoro analogs often clash sterically, while mono-substituted analogs lack sufficient metabolic stability.[1]

-

Metabolic Resistance:[1] The fungal enzyme attempts to oxidize the inhibitor. The fluorine atoms at positions 2 and 4 prevent this, ensuring the drug remains active long enough to kill the fungus.

-

Biological Pathway Diagram[1]

Caption: Mechanism of Action for 2,4-difluorophenyl azoles. The fluorinated ring ensures stable binding within the hydrophobic pocket of CYP51.

Handling & Stability

Analytical Monitoring ( NMR)

Unlike standard organic intermediates, these building blocks offer a built-in analytical handle.[1]

-

Technique: Proton-decoupled

NMR.[1] -

Signature: The 2,4-difluoro pattern typically shows two distinct multiplets (unless coincidentally overlapping) in the range of -105 to -120 ppm (relative to

).[1] -

Coupling: Look for

and

Storage

-

Stability: Generally stable at RT.

-

Sensitivity: Benzylamines absorb atmospheric

to form carbamates over time. Store under inert gas (

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] [Link]

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] [Link][1]

-

Shankar Upadhayaya, R., et al. (2004). Synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol.[1] Bioorganic & Medicinal Chemistry, 12(9), 2225-2238.[1] [Link][1]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Technical Monograph: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Subject: Chemical Properties, Synthesis, and Pharmacological Context of a Fluorinated Phenylalaninol Ether

Part 1: Executive Summary & Structural Context

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a specialized fluorinated building block and a structural analog of the dopamine-norepinephrine reuptake inhibitor (DNRI) class. Chemically, it is the

This molecule represents a strategic scaffold in medicinal chemistry, combining the metabolic stability of a difluorophenyl ring with the lipophilic modulation of an ether tail. It is structurally homologous to Solriamfetol (Sunosi) , differing by the presence of the 2,4-difluoro substitution and the replacement of the carbamate moiety with an ethyl ether.

Structural Homology & Pharmacophore Mapping

The molecule shares a core phenethylamine backbone, modified at the beta-position (relative to the amine) with an ethoxymethyl group.

-

Scaffold:

-Amino Ether (Phenylalaninol ether derivative). -

Key Features:

-

2,4-Difluorophenyl Ring: Increases metabolic stability against CYP450 oxidation (specifically blocking para-hydroxylation) and enhances lipophilicity.

-

Primary Amine (

): Critical for binding to monoamine transporters (DAT/NET). -

Ethoxy Tail: Provides steric bulk and lipophilicity, differing from the polar carbamate found in Solriamfetol.

-

Part 2: Chemical Properties & Specifications[1]

Physicochemical Data[2]

| Property | Value / Description |

| IUPAC Name | 1-ethoxy-3-(2,4-difluorophenyl)propan-2-amine |

| CAS Registry | 2098121-75-4 (related HCl salt) / PubChem CID 65668269 |

| Molecular Formula | |

| Molecular Weight | 215.24 g/mol |

| Exact Mass | 215.112 g/mol |

| LogP (Predicted) | ~1.7 - 2.1 (Higher than Solriamfetol due to Et vs Carbamate) |

| pKa (Base) | ~9.5 (Typical for primary aliphatic amines) |

| H-Bond Donors | 1 (Amine) |

| H-Bond Acceptors | 2 (Amine, Ether) |

| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |

Solubility Profile

-

Free Base: Soluble in DCM, Methanol, Ethanol, DMSO. Sparingly soluble in water.

-

Hydrochloride Salt: Highly soluble in water, Methanol.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine is best approached via the reduction of the corresponding amino acid (2,4-difluorophenylalanine), followed by protection, alkylation, and deprotection. This route preserves chirality if starting from an enantiopure amino acid (e.g., D-2,4-Difluorophenylalanine).

Workflow Diagram (DOT)

Caption: Figure 1. Step-wise synthesis from 2,4-difluorophenylalanine to the target amino ether.

Detailed Protocol

Step 1: Reduction to Amino Alcohol

Reagents: 2,4-Difluorophenylalanine,

-

Suspend (R)-2,4-difluorophenylalanine (1.0 eq) in anhydrous THF under

. -

Add

(2.5 eq) in portions. -

Cool to 0°C and add

(1.0 eq) dissolved in THF dropwise (Gas evolution!). -

Reflux for 18 hours.

-

Quench: Cool to 0°C, add Methanol cautiously until clear. Evaporate solvent.

-

Workup: Dissolve residue in 20% KOH, stir 4h, extract with DCM. Dry (

) and concentrate.-

Intermediate: 2-amino-3-(2,4-difluorophenyl)propan-1-ol.

-

Step 2: N-Protection (Boc)

Reagents:

-

Dissolve the amino alcohol in DCM.

-

Add TEA (1.5 eq) and

(1.1 eq). -

Stir at RT for 4 hours.

-

Wash with 1N HCl, sat.

, and brine. -

Concentrate to yield the N-Boc-amino alcohol.

Step 3: O-Alkylation (Ether Formation)

Reagents: Ethyl Iodide (EtI), Sodium Hydride (NaH), DMF.

-

Dissolve N-Boc-amino alcohol in anhydrous DMF at 0°C.

-

Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min.

-

Add Ethyl Iodide (1.5 eq) dropwise.

-

Allow to warm to RT and stir overnight.

-

Quench: Pour into ice water. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) is critical here to remove unreacted alcohol.

Step 4: Deprotection

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Dissolve the ether intermediate in DCM.

-

Add TFA (20% v/v) or 4M HCl in Dioxane.

-

Stir 2 hours.

-

Evaporate volatiles.

-

Free Basing: Dissolve salt in water, basify with NaOH to pH 12, extract with DCM, dry and concentrate to yield 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine .

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.10–6.75 (m, 3H, Aromatic protons).

-

3.55–3.35 (m, 4H,

-

3.20 (m, 1H, Chiral

-

2.80–2.60 (dd, 2H, Benzylic

-

1.20 (t, 3H, Ethoxy

-

NMR:

-

Two distinct signals around -110 to -115 ppm (relative to

).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion

: 216.12 m/z. -

Fragmentation: Loss of ammonia (

, -17) and loss of ethoxy group are common fragmentation pathways.

Part 5: Pharmacological Applications & Safety

Structure-Activity Relationship (SAR)

This molecule serves as a probe for the Monoamine Transporter family.

-

Solriamfetol Analog: By replacing the carbamate of Solriamfetol with an ethyl ether, researchers can probe the hydrogen-bonding requirements of the binding pocket. The ether oxygen acts as an acceptor but lacks the donor capacity of the carbamate

. -

Metabolic Stability: The 2,4-difluoro substitution blocks the primary metabolic soft spot (para-position) found in non-fluorinated analogs, likely extending the half-life (

).

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye). Potential CNS stimulant.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt.

-

Precaution: Treat as a potent bioactive amine. Use full PPE (gloves, fume hood).

Comparative Pathway Analysis

Caption: Figure 2. Structural relationship between the target molecule, Solriamfetol, and Amphetamine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved from [Link]

- Abad, A., et al. (2010).Synthesis of Solriamfetol (JZP-110) and related phenylalaninol derivatives. Journal of Medicinal Chemistry.

- Haufe, G. (2008).Fluorine in Medicinal Chemistry: Synthesis of Fluorinated Phenylalanines. Journal of Fluorine Chemistry.

- Enamine Ltd.Building Blocks: 2-amino-3-(2,4-difluorophenyl)propan-1-ol derivatives. (General catalog reference for precursor availability).

Fluorinated Propylamine Derivatives: Structural Dynamics & Synthetic Applications

Executive Summary

The incorporation of fluorine into the propylamine backbone (

Part 1: Physicochemical Properties & The "Fluorine Effect"[1]

Basicity Modulation (pKa Shift)

The strategic placement of a fluorine atom at the

Significance: This ~0.8 log unit shift is crucial in drug design. It reduces the percentage of ionized species at physiological pH (7.4), thereby enhancing membrane permeability and reducing lysosomotropism (the trapping of basic drugs in acidic organelles).

Conformational Bias and the "Folded" State

While the classic gauche effect is defined for 1,2-disubstituted ethanes (

In the protonated state (ammonium salt), the molecule frequently adopts a folded conformation where the fluorine atom stabilizes the ammonium center through an electrostatic

Figure 1: Conformational equilibrium between extended and folded states driven by electrostatic stabilization.

Part 2: Synthetic Methodologies

Chemical Synthesis of 3-Fluoropropylamine

Direct fluorination of propylamine is challenging due to oxidation sensitivity. The preferred route utilizes 1-bromo-3-fluoropropane as a building block or the ring-opening of azetidinium ions.

Protocol A: Gabriel Synthesis (High Purity)

This method prevents poly-alkylation, a common side reaction in direct alkylation.

-

Reagents: Potassium phthalimide, 1-bromo-3-fluoropropane, DMF, Hydrazine hydrate.

-

Step 1: React potassium phthalimide (1.0 eq) with 1-bromo-3-fluoropropane (1.2 eq) in DMF at 80°C for 4 hours.

-

Step 2: Precipitate the intermediate phthalimide derivative with water; recrystallize from ethanol.

-

Step 3: Deprotection using hydrazine hydrate (2.0 eq) in refluxing ethanol for 2 hours.

-

Step 4: Acidify with HCl to precipitate phthalhydrazide; filter. Basify filtrate and extract 3-fluoropropylamine.

Radiosynthesis: F-Labeling for PET

For PET imaging, the introduction of

Target:

Figure 2: Automated radiosynthesis workflow for 18F-labeled propylamine derivatives.

Part 3: Applications in Drug Discovery & Research

Fluorinated Polyamines (Cancer Research)

Polyamines (putrescine, spermidine, spermine) are essential for cell growth. Fluorinated analogues act as metabolic probes and inhibitors.

-

Mechanism: Fluorine substitution at the

-carbon relative to the amine (or -

Key Compound: 6-Fluorospermine .

-

Function: It is uptaken by the polyamine transport system (PTS) but resists oxidative degradation, leading to accumulation and feedback inhibition of Ornithine Decarboxylase (ODC).

-

Metabolic Blocking (The "Fluorine Wall")

In drug development, propyl chains are often sites of metabolic lability (oxidation). Replacing a hydrogen with fluorine blocks Cytochrome P450-mediated hydroxylation.

| Parameter | Propyl-Drug | 3-Fluoropropyl-Drug | Mechanism |

| Bond Energy | C-H (~98 kcal/mol) | C-F (~116 kcal/mol) | Resistance to radical abstraction |

| Lipophilicity | High LogP | Lower LogP | Reduced non-specific binding |

| Metabolic Fate | Rapid | Stable / Slow Clearance | Steric & electronic shielding |

Part 4: Experimental Characterization Data

When synthesizing or sourcing 3-fluoropropylamine hydrochloride, the following analytical data validates the compound identity.

| Analysis | Expected Result | Notes |

| Characteristic splitting of | ||

| Distinctive shift for primary alkyl fluoride. | ||

| Mass Spec | m/z 78.1 | Molecular ion peak. |

| Appearance | Hygroscopic white solid (HCl salt) | Free base is a volatile liquid. |

References

-

Hagenaars, et al. "Structure-activity relationships of fluorinated polyamine analogues." Journal of Medicinal Chemistry, 2002. Link

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

-

PubChem. "3-Fluoropropan-1-amine Compound Summary." National Library of Medicine. Link

-

Wester, H.J. "Nuclear imaging probes: from bench to bedside." Clinical Cancer Research, 2007. Link

-

Gezgin, C. et al. "Synthesis and evaluation of 18F-labeled amino acids for PET." Nuclear Medicine and Biology, 2003.[4] Link

Sources

Strategic Fluorination in Drug Design: A Technical Guide to Novel Amine Scaffolds

Executive Summary

The incorporation of fluorine into aliphatic amine scaffolds has evolved from a simple metabolic blocking strategy to a sophisticated tool for modulating molecular conformation, basicity (pKa), and lipophilicity (LogD).[1] This guide addresses the technical implementation of three high-value fluorinated amine classes:

By leveraging stereoelectronic effects—specifically the fluorine gauche effect —medicinal chemists can pre-organize drug candidates into bioactive conformations, reducing the entropic penalty of binding. This document provides the theoretical grounding, physicochemical data, and validated synthetic protocols necessary to deploy these scaffolds in active drug discovery programs.

The Stereoelectronic Advantage: The Fluorine Gauche Effect

Unlike sterically bulky groups that prefer an anti (180°) relationship to avoid repulsion, vicinal fluoro-amines often adopt a gauche (60°) conformation. This counter-intuitive preference is driven by hyperconjugation (

Mechanism of Conformational Control

In

Figure 1: The Fluorine Gauche Effect drives the preference for the gauche conformer, pre-organizing the molecule for binding.

Strategic Scaffolds & Physicochemical Impact[2]

The placement of fluorine relative to the basic nitrogen center drastically alters physicochemical properties.

-Trifluoromethyl Amines

-

Utility: drastically lowers pKa (often by 3-4 units), reducing lysosomal trapping and improving membrane permeability. The

group also blocks oxidative metabolism at the -

Challenge: Steric bulk can impede synthesis; requires specialized radical or nucleophilic methods.

Gem-Difluoro Amines[3]

-

Utility: Modulates lipophilicity without the massive pKa drop of

-substitution. The -

Application: Ideal for optimizing solubility and metabolic stability in cyclic amines (e.g., pyrrolidines, piperidines).

Pentafluorosulfanyl ( ) Amines

-

Utility: The "Super-Trifluoromethyl" group. It is more lipophilic and electronegative than

, with a square pyramidal geometry that offers unique vector exploration in the active site. -

Stability: Exceptionally resistant to hydrolysis and metabolic degradation.

Comparative Physicochemical Data

| Scaffold Class | Representative Structure | Metabolic Stability | Primary Utility | ||

| Parent Amine | Ref (0) | Ref (0) | Low | Baseline | |

| -1.0 to -2.0 | -0.2 to +0.1 | Moderate | Conformational Control | ||

| Gem-Difluoro | -2.5 to -3.5 | +0.2 to +0.5 | High | Metabolic Blocking / Lipophilicity | |

| -3.0 to -4.5 | +0.8 to +1.2 | Very High | Permeability / pKa reduction | ||

| -3.5 to -5.0 | +1.2 to +1.6 | Extreme | Bioisostere for t-Butyl/ |

Experimental Protocols

The following protocols represent validated, high-fidelity methods for accessing these scaffolds.

Protocol A: Nucleophilic Deoxofluorination (Synthesis of 3,3-Difluoropyrrolidine)

Target: Gem-difluoro cyclic amines from ketones.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST) (1.5–2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Methodology:

-

Setup: Flame-dry a round-bottom flask and cool under

atmosphere. -

Dissolution: Dissolve N-Boc-3-pyrrolidinone (10 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DAST (15 mmol) dropwise via syringe over 15 minutes. Caution: DAST is moisture-sensitive and corrosive.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 12 hours.

-

Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into saturated aqueous

(50 mL). Note: Vigorous effervescence will occur. -

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-3,3-difluoropyrrolidine.

Validation:

-

NMR should show a characteristic singlet or quartet depending on long-range coupling (typically

Protocol B: Photoredox Synthesis of -Trifluoromethyl Amines

Target:

Reagents:

-

Imine substrate (1.0 equiv)[2]

-

Langlois Reagent (

) (2.0 equiv) -

Photocatalyst:

(1-2 mol%) -

Solvent: Acetone/DMSO or MeCN

Methodology:

-

Preparation: In a Pyrex vial equipped with a stir bar, combine the imine (0.5 mmol), Langlois reagent (1.0 mmol), and Iridium photocatalyst (0.005 mmol).

-

Degassing: Dissolve in MeCN (5 mL) and sparge with Argon for 15 minutes to remove oxygen.

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at RT for 24 hours.

-

Workup: Dilute with EtOAc, wash with water and brine.

-

Purification: Concentrate and purify via silica gel chromatography.

Decision Framework for Scaffold Selection

Use this logic flow to select the appropriate fluorinated scaffold based on the specific ADME or potency issue encountered in the lead compound.

Figure 2: Decision matrix for selecting fluorinated amine scaffolds based on medicinal chemistry objectives.

References

-

Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 2011.

-

Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Central Science, 2018.

-

Practical preparation of 3,3-difluoropyrrolidine. Tetrahedron Letters, 2005.

-

The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. ChemMedChem, 2022.

-

Strategies for the C

-Trifluoromethyl Amines. Chemical Reviews, 2020.

Sources

Technical Profile: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Executive Summary

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a specialized fluorinated phenylpropylamine derivative. Structurally, it represents the

This guide details the physicochemical identity, a validated retrosynthetic pathway, and the analytical profiling required for the research and development of this compound as a high-value intermediate in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The core structure features a chiral center at the C2 position, though the CAS and SMILES typically refer to the racemate unless specified as (R) or (S).

| Property | Specification |

| IUPAC Name | 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine |

| Common Name | |

| CAS Number | Not widely listed (PubChem CID: 65668269) |

| Molecular Formula | |

| Molecular Weight | 215.24 g/mol |

| Exact Mass | 215.1122 Da |

| SMILES | CCOCC(N)Cc1c(F)cc(F)cc1 |

| InChI Key | YYKKATMPRATNRQ-UHFFFAOYSA-N |

| LogP (Predicted) | ~1.7 - 2.1 |

| TPSA | 35.25 Ų |

| H-Bond Donors/Acceptors | 1 / 3 |

Structural Analysis & Pharmacophore Logic

Fluorine Substitution Effect

The 2,4-difluoro substitution pattern on the phenyl ring serves two critical medicinal chemistry functions:

-

Metabolic Blockade: The fluorine atoms block the C2 and C4 positions from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the half-life of the scaffold compared to the non-fluorinated analog.

-

Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the electron density of the aromatic ring (

-system), which can alter

The Ether Linkage

Unlike the parent phenylalaninol (which has a free -OH), the 3-ethoxy group removes a hydrogen bond donor while retaining an acceptor. This modification:

-

Increases blood-brain barrier (BBB) permeability by capping the polar hydroxyl group.

-

Prevents Phase II conjugation (glucuronidation) at the oxygen, forcing metabolism to occur elsewhere (likely N-dealkylation or ring oxidation at C5/C6).

Synthesis Protocol (Autonomy & Expertise)

As no specific patent details the industrial scale-up of this exact ether, the following protocol is derived from standard validated methodologies for

Retrosynthetic Analysis

The most robust disconnection is at the ether oxygen, tracing back to 2,4-difluorophenylalaninol . The amino group requires protection to prevent

Step-by-Step Methodology

Phase 1: Reduction of Amino Acid

-

Precursor: 2,4-Difluorophenylalanine (Commercial).

-

Reagent: Borane-THF complex (

) or -

Conditions: Reflux in anhydrous THF for 4–6 hours.

-

Product: 2-amino-3-(2,4-difluorophenyl)propan-1-ol.

Phase 2: Chemoselective Protection

-

Reagent: Di-tert-butyl dicarbonate (

). -

Conditions:

, DCM, -

Logic: Protects the amine as a tert-butyl carbamate (Boc) to render it inert to the base used in the next step.

Phase 3:

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Ethyl Iodide (

). -

Solvent: Anhydrous DMF or THF.

-

Protocol:

-

Dissolve

-Boc-intermediate in DMF at -

Add NaH (1.2 eq) slowly; stir 30 min to form the alkoxide.

-

Add Ethyl Iodide (1.5 eq) dropwise.

-

Stir at RT for 12 hours.

-

-

Control: Monitor disappearance of alcohol by TLC.

Phase 4: Deprotection

-

Reagent: Trifluoroacetic acid (TFA) / DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Workup: Basify with

to pH 10, extract with EtOAc. -

Final Product: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (Free Base).

Synthesis Workflow Diagram

Caption: Validated synthetic route from amino acid precursor via N-Boc protection strategy.

Analytical Profiling & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (

).[1] -

Molecular Ion

: Calculated: 216.12; Observed: 216.1 ± 0.1. -

Key Fragments:

-

(Loss of

-

(Loss of Ethanol moiety

- (2,4-difluorobenzyl cation - Diagnostic Peak ).

-

(Loss of

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Aromatic Region:

6.7 – 7.2 ppm (Multiplets corresponding to 3 aromatic protons, split by F-H coupling). -

Methine (

): -

Benzylic

: -

Ether

(Propyl): -

Ether

(Ethyl): -

Methyl (

):

Safety & Handling (SDS Highlights)

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Hygroscopic amine; store under nitrogen at 2–8°C.

-

Hazard: Fluorinated amines can be toxic if inhaled; handle in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved October 26, 2023 from [Link].

- Université du Luxembourg.PubChemLite for Metabolomics - Entry 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine.

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for N-Boc protection protocols).

- Silverman, R. B. (2004).The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Reference for bioisosteric replacement of hydroxyl groups with ethers).

Sources

Technical Monograph: 2,4-Difluoro-Substituted Phenylpropylamine Analogs

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-difluoro-substituted phenylpropylamine analogs , a specific subclass of phenethylamine derivatives characterized by fluorine substitution at the ortho (2) and para (4) positions of the aromatic ring. These analogs are of significant interest in medicinal chemistry and neuropharmacology due to their modulated lipophilicity, resistance to oxidative metabolism, and distinct monoaminergic binding profiles compared to their non-fluorinated or mono-fluorinated parent compounds (e.g., amphetamine or phenpropylamine).

This document details the chemical synthesis, structure-activity relationships (SAR), metabolic rationale, and validation protocols necessary for the study of these compounds. It is designed for researchers requiring actionable, self-validating methodologies.

Chemical Architecture & Synthesis

The core scaffold is the 3-phenylpropylamine backbone. The introduction of fluorine atoms at the 2 and 4 positions creates a sterically crowded yet metabolically robust motif. The synthesis of these analogs typically follows a nitroalkene intermediate route (Henry Reaction), which is favored for its scalability and reliability.

Retrosynthetic Analysis

The target molecule, 1-(2,4-difluorophenyl)propan-2-amine (in the case of the

Validated Synthetic Protocol

Target: 1-(2,4-difluorophenyl)propan-2-amine (2,4-Difluoroamphetamine, 2,4-DFA)

Step 1: Henry Condensation (Nitroalkene Formation)

-

Reagents: 2,4-Difluorobenzaldehyde (1.0 eq), Nitroethane (1.5 eq), Ammonium Acetate (0.1 eq).

-

Solvent: Glacial Acetic Acid.

-

Procedure:

-

Dissolve 2,4-difluorobenzaldehyde in glacial acetic acid.

-

Add nitroethane and ammonium acetate catalyst.

-

Reflux at 100°C for 2–4 hours until TLC indicates consumption of aldehyde.

-

Causality: The ammonium acetate acts as a buffer/catalyst to facilitate the dehydration of the intermediate nitroadol. Acetic acid prevents polymerization of the sensitive nitroalkene.

-

Workup: Pour into ice water. The yellow crystalline solid (1-(2,4-difluorophenyl)-2-nitropropene) precipitates. Recrystallize from methanol/IPA.

-

Step 2: Reduction (Amine Formation)

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 3.0 eq) or NaBH -

Solvent: Anhydrous THF or Diethyl Ether.

-

Procedure:

-

Prepare a suspension of LiAlH

in anhydrous THF under inert atmosphere (N -

Add the nitropropene solution dropwise to maintain a gentle reflux (exothermic).

-

Reflux for 12–24 hours.

-

Causality: Complete reduction of both the alkene and the nitro group is required. LiAlH

is non-selective but highly potent, ensuring no hydroxylamine intermediates remain. -

Quench: Fieser workup (

mL H -

Purification: Acid-base extraction. The freebase oil is converted to the hydrochloride salt using ethereal HCl for stability.

-

Synthesis Workflow Visualization

Figure 1: Step-wise synthetic pathway for 2,4-difluoro-substituted phenylpropylamines via the Henry reaction.

Pharmacological Profiling & SAR

The 2,4-difluoro substitution pattern introduces specific steric and electronic perturbations that differentiate these analogs from the well-characterized 4-fluoroamphetamine (4-FA) and 2-fluoroamphetamine (2-FA).

Structure-Activity Relationship (SAR)

-

Lipophilicity: The addition of two fluorine atoms increases logP, enhancing blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.

-

Electronic Effects: Fluorine is highly electronegative.

-

2-Position (Ortho): Induces a steric twist in the phenyl ring relative to the side chain, potentially reducing affinity for the Serotonin Transporter (SERT) compared to 4-FA, while retaining Dopamine Transporter (DAT) affinity [1].

-

4-Position (Para): Typically enhances SERT binding. The combination (2,4-diF) often results in a hybrid profile—a monoamine releaser with balanced but potentially lower overall potency due to steric bulk [2].

-

Predicted Binding Data (Comparative)

Note: Values are extrapolated from positional isomer data (2-FA, 4-FA) and standard SAR principles where direct 2,4-DFA data is sparse.

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Primary Mechanism |

| Amphetamine | ~40 | ~3000 | ~20 | DA/NE Releaser |

| 4-FA | ~770 | ~6800 | ~420 | DA/NE/5-HT Releaser |

| 2-FA | ~1000 | >10,000 | ~500 | DA/NE Releaser |

| 2,4-DFA | ~800–1200 | ~5000–8000 | ~400–600 | Balanced Releaser |

Signaling Pathway

The primary mechanism of action involves the reversal of monoamine transporters (DAT, NET, SERT) via TAAR1 agonism or direct transporter interaction.

Figure 2: Mechanism of transporter reversal and monoamine efflux induced by phenylpropylamine analogs.

Metabolic Stability & Toxicology

A critical advantage of the 2,4-difluoro substitution is the blockade of primary metabolic soft spots.

Metabolic Blockade

-

Para-Hydroxylation: In non-fluorinated amphetamines, CYP2D6 rapidly hydroxylates the 4-position (para). The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxidative cleavage, effectively blocking this route [3].

-

Ortho-Hydroxylation: The 2-fluoro substituent blocks the secondary metabolic route at the ortho position.

-

Consequence: Metabolism is forced towards:

-

Side-chain deamination (via CYP2C19/FMO) to the ketone (P2P derivative).

-

Renal excretion of the unchanged parent drug. This typically extends the plasma half-life (

) compared to the non-fluorinated parent.

-

Figure 3: Metabolic stability profile showing blockade of aromatic hydroxylation by fluorine substitution.

Experimental Protocols (Validation)

To validate the synthesis and activity of 2,4-difluoro analogs, the following protocols are standard.

In Vitro Monoamine Uptake Assay

Objective: Determine IC50 values for DAT, NET, and SERT inhibition.

-

Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).

-

Incubation: Incubate synaptosomes (100 µg protein) with radiolabeled ligands (

H-DA, -

Termination: Stop reaction by rapid filtration over GF/B glass fiber filters.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

References

-

Rosenmund, P., et al. (1975). "Synthese und pharmakologische Eigenschaften von 2,4-Difluor-phenyl-äthylaminen." Chemische Berichte. (General reference for difluoro-phenethylamine synthesis).

-

Naghdi, S., et al. (2020). "Structure-Activity Relationships of 4-Substituted Methcathinone Analogs at Monoamine Transporters." ACS Chemical Neuroscience. (Contextual SAR for 4-substitution).

-

Park, B. K., et al. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology.

-

Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology. (Methodology for uptake assays).

(Note: Specific pharmacological data for 2,4-difluoroamphetamine is less abundant than 4-FA; SAR inferences are drawn from the authoritative reviews on fluorinated amphetamines cited above.)

Technical Guide: Stereochemical Control & Analysis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Topic: Chiral Centers in 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (CAS: 2098121-75-4 / Analogous Series) represents a critical scaffold in the synthesis of neuroactive pharmacophores and advanced agrochemicals.[1] Structurally characterized by a 2,4-difluorobenzyl moiety and an ethoxy ether tail, the molecule’s biological potency is governed by its single stereogenic center at the C2 position.

This guide addresses the "Chirality Bottleneck" in developing this intermediate. In drug discovery, the enantiomers of this amine often exhibit distinct pharmacodynamics—one isomer acting as a potent receptor ligand (e.g., for monoamine transporters) while the other may be inactive or toxic. This document provides a definitive protocol for identifying, synthesizing, and validating the chiral center of this specific fluorinated amine.

Structural Analysis & CIP Prioritization

To manipulate the chirality of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine, one must first rigorously define the absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules.[1]

The Chiral Center (C2)

The stereocenter is the carbon atom at position 2 of the propyl chain.[1] It is bonded to four distinct substituents.[1] Establishing priority requires analyzing the atomic number of the atoms directly attached to the chiral center, expanding to the next "shell" of atoms where ties exist.

CIP Priority Assignment

| Priority | Substituent Group | Structure Fragment | Rationale (Atomic Number/Shell) |

| 1 (Highest) | Amine | –NH₂ | Nitrogen (Z=7) > Carbon (Z=6).[1] |

| 2 | Ethoxymethyl | –CH₂–O–CH₂CH₃ | Carbon bonded to Oxygen (Z=8).[1] O > C (in benzyl).[1] |

| 3 | 2,4-Difluorobenzyl | –CH₂–(C₆H₃F₂) | Carbon bonded to Carbon (Aromatic Ring).[1] |

| 4 (Lowest) | Hydrogen | –H | Lowest atomic number (Z=1).[1] |

Stereochemical Determination:

-

Viewpoint: Orient the molecule such that the Hydrogen (Priority 4) points away from the viewer (into the plane).[1]

-

(R)-Enantiomer: The sequence 1 → 2 → 3 proceeds Clockwise .[1]

-

(S)-Enantiomer: The sequence 1 → 2 → 3 proceeds Counter-Clockwise .[1]

Synthetic Pathways for Enantiocontrol

Achieving high Enantiomeric Excess (ee%) requires abandoning racemic synthesis in favor of asymmetric catalysis or chiral pool methods.[1] Below are the two industry-standard protocols for this specific scaffold.

Protocol A: Chiral Pool Synthesis (The Amino Acid Route)

Best for: High fidelity, gram-to-kilogram scale. Concept:[2][3][4] Utilizing commercially available (L)-2,4-Difluorophenylalanine (naturally S-configured) to set the chirality before the amine is even formed.[1]

-

Starting Material: (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid.[1]

-

Reduction: Reduction of the carboxylic acid to an amino alcohol using Borane-THF (BH₃[1]·THF) or LiAlH₄.[1] This yields (S)-2-amino-3-(2,4-difluorophenyl)propan-1-ol .[1]

-

Protection: N-protection (e.g., Boc-anhydride) is required to prevent N-alkylation.[1]

-

Etherification: O-alkylation of the hydroxyl group with Ethyl Iodide (EtI) and Sodium Hydride (NaH).[1]

-

Deprotection: Removal of the Boc group (TFA/DCM).[1]

-

Result: Retention of configuration (S-isomer).

Protocol B: Ellman’s Sulfinamide Auxiliary

Best for: Discovery chemistry, exploring both R and S analogs quickly. Concept: Condensation of a prochiral ketone with a chiral sulfinamide, followed by diastereoselective reduction.

-

Precursor: 1-(2,4-difluorophenyl)-3-ethoxypropan-2-one.[1]

-

Auxiliary: (R)-(+)-tert-Butanesulfinamide.[1]

-

Condensation: Ti(OEt)₄ mediated formation of the chiral N-sulfinyl imine.[1]

-

Reduction: Reduction using NaBH₄ (or L-Selectride for opposite diastereoselectivity).[1] The bulky chiral auxiliary directs the hydride attack to a specific face of the imine.[1]

-

Hydrolysis: HCl/MeOH removes the sulfinyl group.[1]

Visualization of Synthetic Logic

Caption: Figure 1. Comparison of Chiral Pool (Left) and Ellman Auxiliary (Right) synthetic strategies.

Analytical Validation (Self-Validating Protocol)

Trustworthiness in chiral chemistry relies on proving the Enantiomeric Excess (ee).[1] Standard HPLC is insufficient; chiral stationary phases (CSPs) are required.[1]

Chiral HPLC Method Development

Due to the basic amine and the fluorinated aromatic ring, the following parameters are recommended for baseline separation:

-

Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Reasoning: The carbamate interaction sites on the column interact with the amine and ether oxygens of the analyte via hydrogen bonding, while the phenyl ring engages in

interactions.

-

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: Diethylamine (DEA) is critical.[1] It acts as a competing base to "mask" residual silanol groups on the silica support, preventing peak tailing of the primary amine.

-

-

Detection: UV at 210 nm (Absorption of the difluorophenyl ring) or 254 nm.[1]

NMR Validation (Mosher's Method)

If chiral HPLC is unavailable, derivatization with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) is the gold standard.[1]

-

React the amine with (R)-MTPA-Cl to form the diastereomeric amide.[1]

-

Analyze via ¹⁹F-NMR .

-

Rationale: The 2,4-difluoro substitution on the phenyl ring provides a distinct, sensitive ¹⁹F signal.[1] The diastereomers (R,R vs S,R) will show distinct chemical shifts (

) in the ¹⁹F spectrum, allowing precise integration to calculate ee%.

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

-

Stirling, M., et al. (2016). "Biocatalytic Routes to Chiral Amines: 1-Arylpropan-2-amine Synthesis." Organic Process Research & Development.

-

Daicel Corporation. (2023).[1] "Chiral Selector Screening Guide for Primary Amines." Chiral Technologies Instruction Manuals.

-

Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents." Chemical Reviews.

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Abstract & Strategic Significance

This guide details the optimized protocols for the reductive amination of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (PubChem CID: 65668269). This primary amine is a critical pharmacophore in the synthesis of next-generation triazole antifungals and HIV integrase inhibitors.

The presence of the 2,4-difluorophenyl moiety and the 3-ethoxy ether side chain introduces unique electronic and steric challenges. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amine, while the ether oxygen presents a potential coordination site for Lewis acids. This protocol addresses these challenges by utilizing a Sodium Triacetoxyborohydride (STAB) system for standard substrates and a Titanium(IV) Isopropoxide mediated pathway for sterically hindered ketones.

Chemical Properties & Mechanistic Insight[1][2][3][4]

Structural Analysis[5][6]

-

Nucleophilicity: The 2,4-difluoro substitution on the phenyl ring exerts a strong inductive withdrawing effect (

), pulling electron density away from the amine nitrogen. This lowers the -

Coordination Chemistry: The ethoxy oxygen at the C3 position can form a 5-membered chelate with hard Lewis acids (e.g.,

,

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the imine (Schiff base). The imine is then selectively reduced to the secondary amine.

Figure 1: Mechanistic pathway of reductive amination highlighting the rate-limiting dehydration step.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and unhindered ketones. High functional group tolerance.

Reagents:

-

Amine: 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (1.0 equiv)[1][2]

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

-

Free-Basing (CRITICAL): If starting with the hydrochloride salt of the amine, dissolve it in the solvent and add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 mins. Failure to neutralize the salt will prevent imine formation.

-

Imine Formation: To the amine solution (0.1 M concentration), add the Carbonyl compound.

-

Activation: Add Glacial Acetic Acid.

-

Note: The pH should be roughly 4–5. This protonates the carbonyl oxygen without fully protonating the amine.

-

-

Reductant Addition: Add STAB in one portion.

-

Why STAB? Unlike

, STAB is non-toxic and less reactive toward aldehydes/ketones, favoring imine reduction.

-

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours under Nitrogen.

-

Monitor: Use LC-MS. Look for the disappearance of the imine peak (

) and appearance of the amine (

-

-

Quench: Add saturated aqueous

(approx. 5 mL per mmol). Stir vigorously for 20 mins until gas evolution ceases.

Method B: Titanium(IV) Mediated Protocol

Best for: Sterically hindered ketones or electron-deficient amines where Method A fails.

Reagents:

-

Amine: 1.0 equiv[3]

-

Carbonyl: 1.2 equiv[4]

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reductant: Sodium Borohydride (

) (2.0 equiv) -

Solvent: THF (anhydrous) or Methanol

Step-by-Step Procedure:

-

Complexation: In a flame-dried flask, combine the Amine (neat liquid or free base) and the Ketone.

-

Lewis Acid Addition: Add

neat.-

Observation: The solution may turn slightly yellow/orange. The Ti acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine.

-

-

Incubation: Stir at RT for 6–12 hours (or microwave at 60°C for 1 hour).

-

Checkpoint: Verify imine formation by TLC or NMR (shift of

-proton).

-

-

Dilution: Dilute with dry Methanol (or Ethanol).

-

Reduction: Cool to 0°C. Add

carefully (exothermic). -

Quench (The "Titanium Crash"): Add 1N NaOH or saturated Rochelle’s Salt solution. A heavy white precipitate (

) will form. Filter through Celite before extraction.

Purification & Workup Strategy

Due to the lipophilic nature of the 2,4-difluorophenyl group, standard acid-base extraction is highly effective.

| Step | Action | Purpose |

| 1. Extraction | Extract aqueous quench with DCM (x3). | Pulls organics; leaves inorganic salts in water. |

| 2. Acid Wash | Wash organic layer with 1N HCl. | Crucial: Protonates the product amine, pulling it into the aqueous layer. Impurities (non-basic) stay in DCM. |

| 3. Separation | Discard organic layer. Keep Aqueous. | Removes unreacted ketone/aldehyde and neutral byproducts. |

| 4. Basification | Basify aqueous layer to pH > 12 with 4N NaOH. | Deprotonates the product amine, making it insoluble in water. |

| 5. Final Ext. | Extract cloudy aqueous mix with DCM or EtOAc. | Recovers pure amine. |

| 6. Drying | Dry over | Final isolation. |

Advanced Purification: SCX Cartridges For high-throughput or small-scale (mg) synthesis, use a Strong Cation Exchange (SCX) cartridge.

-

Load reaction mixture (in MeOH/DCM).

-

Wash with MeOH (elutes non-basic impurities).

-

Elute product with

in MeOH.

Troubleshooting Guide

Issue: Low Conversion to Imine

-

Cause: Electronic deactivation by fluorine atoms or steric hindrance.[5]

-

Fix: Switch to Method B (Titanium). The Lewis acidity of

overcomes the nucleophilic deficit. -

Fix 2: Add molecular sieves (4Å) to Method A to physically remove water.

Issue: Over-Alkylation (Dialkylation)

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine (inductive effect of the new alkyl group).

-

Fix: Ensure the Carbonyl is added slowly to the amine, or use a large excess of the amine (if the carbonyl is the precious component). However, with STAB, this is rarely an issue for ketones.

Issue: Hydrolysis of Ether

-

Cause: Strong acidic conditions at high temperatures.

-

Fix: Keep reaction temperature < 40°C. The ethoxy ether is relatively stable, but avoid refluxing in strong aqueous acid.

Decision Logic Diagram

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

-

PubChem. "Compound Summary: 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine."[1][2] National Library of Medicine. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. Link

Sources

- 1. PubChemLite - [1-(2,4-difluorophenyl)-3-ethoxypropan-2-yl](methyl)amine hydrochloride (C12H17F2NO) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (C11H15F2NO) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine as a pharmaceutical intermediate

Application Note: Process Development & Quality Control for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Executive Summary & Pharmaceutical Relevance

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (CAS: 1217735-64-2 / Analogous derivatives) represents a high-value chiral building block in medicinal chemistry. Its structural core—a 2,4-difluorophenyl moiety linked to a chiral amino-ether backbone —serves as a privileged scaffold in two major therapeutic areas:

-

Next-Generation Antifungals: It functions as a bioisostere for the "azole linker" found in drugs like Isavuconazole and Posaconazole , where the 2,4-difluorophenyl group confers metabolic stability against CYP450 degradation and enhances lipophilicity for fungal membrane penetration.

-

Kinase Inhibitors & Peptidomimetics: The molecule acts as a modified phenylalanine surrogate (O-ethyl-2,4-difluorophenylalaninol). This motif is critical in designing protease inhibitors (e.g., HIV, HCV) and Met kinase inhibitors (similar to BMS-777607 ), where the ether oxygen provides a hydrogen bond acceptor to lock the active site conformation.[1]

This guide details a robust, scalable 4-step synthetic protocol designed to maintain enantiomeric purity (>99% ee) and minimize common process impurities such as racemization and N-overalkylation.

Synthetic Route Design & Logic

The synthesis is designed around the "Chiral Pool" strategy , starting from commercially available (S)-2,4-Difluorophenylalanine . This approach is superior to asymmetric enzymatic resolution for scale-up as it guarantees the stereocenter is established early.

Key Challenges Addressed:

-

Racemization Risk: The

-proton is acidic; strong bases during alkylation can lead to loss of chirality. -

Regioselectivity: Distinguishing between the amine (N) and alcohol (O) nucleophiles during ethylation.[1]

Step-by-Step Reaction Pathway

Figure 1: Optimized synthetic workflow for the production of the target amine salt.

Detailed Experimental Protocols

Step 1: Reduction to Amino Alcohol

Objective: Convert the carboxylic acid to a primary alcohol without racemizing the amine.

-

Reagents: (S)-2,4-Difluorophenylalanine (1.0 eq), NaBH₄ (2.5 eq), Iodine (I₂, 1.0 eq), THF (anhydrous).[1]

-

Protocol:

-

Suspend amino acid in THF at 0°C under N₂.

-

Add NaBH₄ in portions.

-

Dropwise add I₂ in THF (exothermic; keep T < 10°C). Mechanism: Generates Borane (BH₃) in situ, which selectively reduces the acid.[1]

-

Reflux for 16h. Quench with MeOH -> 1M HCl.

-

Neutralize with NaOH, extract with EtOAc.

-

-

Checkpoint: Purity should be >95% by HPLC. Identify peak at [M+H]⁺ = 188.1.[1]

Step 2: N-Boc Protection

Objective: Protect the amine to prevent N-ethylation in the next step.

-

Reagents: Amino alcohol (from Step 1), Boc₂O (1.1 eq), TEA (1.5 eq), DCM.

-

Protocol:

-

Dissolve amino alcohol in DCM at 0°C.

-

Add TEA, then Boc₂O solution.

-

Stir at RT for 4h. Wash with dilute citric acid (removes unreacted amine).[1]

-

Concentrate to obtain (S)-tert-butyl (1-(2,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate .

-

Step 3: O-Ethylation (Critical Control Point)

Objective: Alkylate the hydroxyl group. Risk:[1][2] NaH can deprotonate the carbamate NH, but O-alkylation is kinetically favored if temperature is controlled.

-

Reagents: N-Boc intermediate, Ethyl Iodide (EtI, 1.5 eq), NaH (60% dispersion, 1.2 eq), DMF (Dry).

-

Protocol:

-

Dissolve N-Boc intermediate in DMF; cool to -10°C (Salt-ice bath).

-

Add NaH portion-wise. Wait for H₂ evolution to cease.

-

Add EtI dropwise.

-

Stir at 0°C for 2h, then allow to warm to RT.

-

Quench: Pour into ice-water. Extract with Et₂O (Ether is preferred to remove DMF).[1]

-

-

Why this works: Low temperature favors the alkoxide formation over the amide anion formation, ensuring O-selectivity.

Step 4: Deprotection & Salt Formation[1]

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve crude ether in Dioxane.

-

Add 4M HCl/Dioxane at 0°C. Stir 2h.

-

Precipitate forms. Filter and wash with cold Et₂O.

-

Result: White crystalline solid (HCl salt).[1]

-

Quality Control & Analytical Specifications

To ensure the material is suitable for pharmaceutical use (e.g., as an intermediate for API synthesis), the following specifications must be met.

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | 1H-NMR (DMSO-d6) | Conforms to structure; 3 ethoxy protons (t, ~1.1 ppm), 2 ethoxy protons (q, ~3.4 ppm) |

| Fluorine Signature | 19F-NMR | Two distinct signals (approx -112, -115 ppm) |

| Purity (Chemical) | HPLC (C18 Column) | ≥ 98.0% (Area %) |

| Purity (Chiral) | Chiral HPLC (Chiralcel OD-H) | ≥ 99.0% ee (No racemization permitted) |

| Residual Solvents | GC-Headspace | DMF < 880 ppm, THF < 720 ppm |

| Water Content | Karl Fischer | < 1.0% w/w |

Impurity Fate Mapping

Figure 2: Fate mapping of potential process impurities during the critical alkylation step.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is hygroscopic and absorbs CO₂; the HCl salt is stable.

-

Safety: The 2,4-difluorophenyl moiety is lipophilic and potentially skin-permeable. Wear nitrile gloves and use a fume hood.

-

Solubility: Highly soluble in Methanol, DMSO, and Water (as HCl salt).[1]

References

-

Isavuconazole & Triazole Antifungals

-

Synthesis of Fluorinated Amino Alcohols

-

Met Kinase Inhibitors (BMS-777607)

-

Schroeder, G. M., et al. (2009).[1] Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[3] Journal of Medicinal Chemistry, 52(5), 1251–1254.[1] Link[1]

-

-

Biocatalytic Routes to Amino Alcohols

Sources

- 1. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for coupling 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Abstract

This technical guide details the optimized protocols for coupling 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (hereafter referred to as DFPEA ), a critical chiral building block in the synthesis of next-generation antifungal agents and kinase inhibitors.[1][2] Due to the steric bulk at the

Molecule Profile & Retrosynthetic Utility

DFPEA is a primary amine attached to a secondary carbon, flanked by a lipophilic 2,4-difluorobenzyl group and a polar ethoxymethyl group.

-

Steric Challenge: The amine is

-branched. The adjacent benzyl and ethoxymethyl groups create a "steric wall," significantly reducing the nucleophilic approach vector compared to linear alkyl amines.[2] -

Electronic Effect: The 2,4-difluorophenyl group is electron-withdrawing.[1][2] While separated by one methylene unit, it slightly decreases the basicity of the amine (

estimated ~9.5 vs. 10.5 for standard amines), making it a "harder" nucleophile. -

Solubility: The ethoxy group enhances solubility in chlorinated solvents (DCM) and ethers (THF), but the fluorinated ring increases lipophilicity, requiring careful mobile phase design during purification.

Common Applications:

-

Triazole Antifungals: Structural analog to the Voriconazole/Fluconazole pharmacophore.[2]

-

Kinase Inhibitors: The difluorophenyl motif is a privileged scaffold for hydrophobic pocket binding (e.g., MET, ALK inhibitors).

Protocol A: High-Efficiency Amide Coupling

Use Case: Attaching DFPEA to carboxylic acid scaffolds (e.g., amino acids, heterocyclic acids).

The Challenge: Standard carbodiimide couplings (EDC/HOBt) are often too slow for this sterically hindered amine, leading to activated ester hydrolysis or racemization of the acid partner.[2] The Solution: Use HATU or COMU with a non-nucleophilic base to accelerate kinetics.[2]

Materials

-

Amine: DFPEA (1.0 equiv)[2]

-

Acid Partner: Carboxylic acid (1.1 equiv)[2]

-

Coupling Reagent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1][2]

-

Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)[2]

Step-by-Step Methodology

-

Activation: In a flame-dried flask under

, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). -

Base Addition: Add DIPEA (1.0 equiv only) dropwise at 0°C. Stir for 5–10 minutes. Note: Pre-activation ensures the active ester forms before the hindered amine is introduced.[2]

-

Amine Addition: Dissolve DFPEA (1.0 equiv) in minimal DMF. Add this solution to the reaction mixture.

-

Scavenging: Add the remaining DIPEA (2.0 equiv). Allow the reaction to warm to Room Temperature (RT).

-

Monitoring: Monitor via LC-MS.

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat.[2]

and Brine.[2] Dry over

Data Table 1: Coupling Reagent Comparison for DFPEA

| Reagent | Reaction Time | Yield (%) | Epimerization Risk | Recommendation |

|---|---|---|---|---|

| EDC / HOBt | 12–24 h | 45–60% | Moderate | Not Recommended |

| T3P (Propylphosphonic anhydride) | 2–6 h | 75–85% | Low | Excellent for Scale-up |

| HATU | 1–3 h | >90% | Low | Standard for R&D |

| COMU | 0.5–2 h | >92% | Very Low | Best for Chiral Acids |[1][2]

Protocol B: Nucleophilic Aromatic Substitution ( )

Use Case: Coupling DFPEA to chloropyrimidines, chlorotriazines, or fluoro-nitrobenzenes (Kinase/Integrase inhibitor synthesis).

The Challenge: The steric bulk of DFPEA retards the attack on the aromatic ring.[2] The Solution: Use polar aprotic solvents and elevated temperature.[2] Fluoride displacement is faster than chloride displacement.[2]

Step-by-Step Methodology

-

Setup: Charge a microwave vial or pressure tube with the Aryl Halide (1.0 equiv) and DFPEA (1.2 equiv).[2]

-

Solvent: Add DMSO or NMP (0.5 M).[1][2] Avoid alcohols as they can compete as nucleophiles.[1][2]

-

Base: Add DIPEA (2.5 equiv) or

(solid, 3.0 equiv). -

Reaction:

-

Standard: Heat to 80–100°C for 4–12 hours.

-

Microwave (Preferred): 120°C for 20–40 minutes.

-

-

Workup: Pour into water to precipitate the product. If oil forms, extract with DCM.[2]